![molecular formula C8H5N3S2 B2990825 Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine CAS No. 1351634-83-7](/img/structure/B2990825.png)

Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

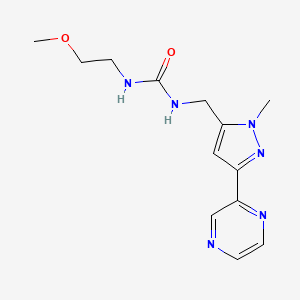

“Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The chemical properties of this compound are much less studied than other fused thiadiazoles .

Synthesis Analysis

The synthesis of “Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” involves various chemical reactions. For instance, it can be obtained via the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis(thiazole) with copper (I) cyanide in DMF .Molecular Structure Analysis

The electronic structure and delocalization in “Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” were studied using X-ray diffraction analysis and ab initio calculations . The electron affinity of this compound, which determines electron deficiency, was found to be significantly smaller than that of similar compounds .Chemical Reactions Analysis

This compound exhibits increased reactivity in aromatic nucleophilic substitution reactions and does not reduce the ability to undergo cross-coupling reactions . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

C,N-Chelated Carbene Complexes of Palladium(II)

A study reported the synthesis of C,N-chelated carbene complexes of Palladium(II) with benzo[d]thiazole-2-amines, demonstrating their moderate antibacterial activity against both gram-negative and gram-positive bacteria as well as fungi (Mikherdov et al., 2019). This highlights the potential application of benzo[d]thiazole derivatives in developing new antibacterial agents.

Benzimidazole Derivatives as Corrosion Inhibitors

Research on benzimidazole derivatives, including structures related to benzo[d]thiazoles, showed their effectiveness as corrosion inhibitors for mild steel in acidic media, suggesting their utility in industrial applications (Tang et al., 2013). This points towards the chemical utility of benzo[d]thiazole derivatives in protecting metals from corrosion.

Antimicrobial and Anticancer Activity

Fluoro 1,2,3-Triazole Tagged Amino Bis(benzothiazole) Derivatives

A synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showed promising antimicrobial and anticancer activity, identifying potential compounds for further pharmaceutical development (Kumbhare et al., 2014).

Bis-Benzimidazole Derivatives as Anticancer Agents

Another study synthesized bis-benzimidazole derivatives, showcasing significant anticancer activity. This research emphasized the therapeutic potential of benzo[d]thiazole-related compounds in cancer treatment (Rashid, 2020).

Materials Science Applications

4,8-Benzobisthiazole Copolymers for Electronics

A series of copolymers containing the benzo[1,2-d:4,5-d']bis(thiazole) unit was synthesized for applications in organic field-effect transistors and solar cells. These materials demonstrated the ability to tune electronic properties through molecular design, highlighting the role of benzo[d]thiazole derivatives in advanced materials science (Conboy et al., 2017).

Wirkmechanismus

Target of Action

Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine is a new electron-withdrawing building block Compounds with similar structures have been known to interfere with diverse bacterial targets, including dna gyrase and topoisomerase iv .

Mode of Action

The compound’s interaction with its targets results in changes to the electronic structure and delocalization . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .

Biochemical Pathways

The compound’s mode of action affects the conjugation pathway, facilitating intramolecular non-covalent interactions between strategically placed heteroatoms of neighboring monomer units . This enables a control over the degree of planarity through altering their number and strength, in turn allowing for tuning of the band gap .

Pharmacokinetics

The compound’s ability to undergo cross-coupling reactions suggests that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced mobility in p-type organic field-effect transistors . The compound also shows a stronger photo-response, more balanced hole/electron mobilities, weaker bimolecular recombination, and well donor/acceptor miscibility .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of less harmful reagents like scandium (III)triflate instead of the usually used Lewis acids, e.g., boron trifluoride or tetrafluoroboric acid, enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine are largely determined by its molecular structure and reactivity . The electronic structure and delocalization in Benzo[1,2-d:3,4-d’]bis(thiazole)-2-amine were studied using X-ray diffraction analysis and ab initio calculations . These studies have shown that the compound has a significant electron affinity, which determines its electron deficiency .

Molecular Mechanism

Its electron deficiency suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDFGBUSMQNQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)N)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)

![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)